N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine
Description
N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine is a tertiary amine featuring a 4-bromophenylmethyl substituent and a branched 2-methylpropyl chain. The bromine substituent on the aromatic ring enhances lipophilicity and may influence electronic properties, making it relevant for receptor binding or synthetic intermediates .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZUAQYXVDICRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359469 | |
| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347406-07-9 | |
| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that the compound can undergo chemical reactions under certain conditions. For instance, 4-bromobenzyl isocyanate, a related compound, can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface. This suggests that (4-Bromobenzyl)Isobutylamine might interact with its targets in a similar manner, leading to changes in their function or structure.
Biochemical Pathways
It’s worth noting that isobutylamine, a component of the compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase. This suggests that (4-Bromobenzyl)Isobutylamine might be involved in similar metabolic pathways.
Pharmacokinetics
Isobutylamine, a component of the compound, is known to be miscible in water, which could potentially impact the bioavailability of (4-Bromobenzyl)Isobutylamine
Result of Action
A related compound, 4-bromobenzyl isocyanate, has been shown to form an overcharge-inhibiting film on the cathode surface when used in lithium-ion batteries. This suggests that (4-Bromobenzyl)Isobutylamine might have similar effects in its target environments.
Action Environment
The action, efficacy, and stability of (4-Bromobenzyl)Isobutylamine can be influenced by various environmental factors. For instance, the reaction of 4-bromobenzyl isocyanate, a related compound, with the cathode surface in lithium-ion batteries is influenced by the electrochemical environment. Similarly, the action of (4-Bromobenzyl)Isobutylamine might be influenced by factors such as pH, temperature, and the presence of other molecules.
Biological Activity
N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine, also known as 1-(4-bromobenzyl)-2-methylpropan-1-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
- Molecular Formula : C11H16BrN
- Molecular Weight : 242.16 g/mol
The compound features a bromobenzyl group attached to a branched alkyl amine, influencing its reactivity and biological interactions. The presence of the bromine atom in the para position is particularly significant for its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit promising antimicrobial activity . For instance, derivatives containing the 4-bromophenyl moiety have shown effectiveness against various Gram-positive bacteria, including Enterococcus faecium, which is known for its biofilm-associated infections. These findings suggest that the compound could serve as a lead structure for developing novel antimicrobial agents .
Synthesis Methods
This compound can be synthesized through various methods involving condensation reactions. One common approach includes:
- Condensation Reaction : The synthesis typically starts with the reaction of 4-bromobenzyl chloride with 2-methylpropan-1-amine under basic conditions.
- Purification : The resulting product is purified using recrystallization techniques or chromatography to obtain a high-purity compound.
Study on Antimicrobial Activity
A study conducted on several derivatives of N-(4-bromobenzyl)-2-methylpropan-1-amine assessed their antimicrobial efficacy. The results indicated that compounds with the 4-bromophenyl group exhibited significant inhibition against several bacterial strains, suggesting that modifications in the alkyl chain can enhance activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has been crucial in understanding how variations in the molecular structure affect biological activity. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(o-Bromobenzyl)-N-methyl-2-propynylamine | Contains an o-bromobenzyl group | Different reactivity profile |
| N-(4-Bromobenzyl)-N-(tert-butyl)amine | tert-butyl group instead of methyl | Increased steric hindrance may alter properties |
| (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine | Different configuration at the amine | Stereochemistry influences activity |
This table illustrates how modifications can lead to variations in biological effectiveness, guiding future synthetic efforts .
Comparison with Similar Compounds
Limitations and Gaps in Evidence
- Direct data on the target compound’s synthesis, toxicity, or biological activity are absent in the provided evidence. Comparisons rely on structural analogs.
- Contradictions exist in substituent effects; e.g., trifluoromethyl groups () and methoxy groups () have opposing electronic impacts.
Preparation Methods
Reaction of 4-Bromobenzyl Chloride with 2-Methylpropan-1-amine
- Starting Materials: 4-bromobenzyl chloride and 2-methylpropan-1-amine.
- Solvent: Anhydrous organic solvents such as dichloromethane or toluene are preferred to avoid hydrolysis of the benzyl chloride.
- Base: A tertiary amine base like triethylamine is used to scavenge the hydrochloric acid formed during the reaction.
- Procedure: The 4-bromobenzyl chloride is added dropwise to a stirred solution of 2-methylpropan-1-amine and triethylamine at room temperature. The mixture is stirred for several hours to ensure complete conversion.
- Isolation: The product is isolated by filtration or extraction, followed by washing and drying under vacuum to obtain the free amine or its hydrochloride salt.
- Yield: Typically moderate to high yields are reported, depending on reaction time and purity of reagents.
Formation of Hydrochloride Salt
- The free amine can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for further applications.
Industrial Scale Considerations
- Large-Scale Reactors: Bulk synthesis employs large reactors with precise control over temperature, stirring, and reagent addition rates.
- Automation: Automated dosing and monitoring systems improve reproducibility and safety.
- Purification: Techniques such as recrystallization or chromatographic purification are used to achieve high purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, toluene | Anhydrous to prevent side reactions |
| Temperature | Room temperature (20–25 °C) | Mild conditions favor selectivity |
| Reaction Time | 4–12 hours | Longer times may improve yield |
| Base | Triethylamine (1.1 equiv) | Neutralizes HCl byproduct |
| Molar Ratio | 1:1 to 1:1.2 (benzyl chloride:amine) | Slight excess of amine can drive reaction |
| Workup | Filtration, washing with solvents, drying | Ensures removal of impurities |
While the direct alkylation of 2-methylpropan-1-amine with 4-bromobenzyl chloride is the most straightforward method, alternative approaches include:
- Reductive Amination: Reacting 4-bromobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.
- Catalytic Methods: Using transition metal catalysts to facilitate amination under milder conditions, though such methods are less commonly reported for this specific compound.
- The reaction proceeds efficiently under mild conditions with triethylamine as a base, yielding the desired amine with minimal side products.
- Purification by recrystallization from suitable solvents yields the hydrochloride salt with high purity.
- Spectroscopic data (e.g., ^1H NMR, ^13C NMR) confirm the structure, showing characteristic signals for the bromobenzyl moiety and the branched aliphatic amine.
- The molecular weight is 242.16 g/mol, consistent with the formula C11H16BrN.
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | 4-bromobenzyl chloride + 2-methylpropan-1-amine | Anhydrous solvent, triethylamine, room temp | Simple, high yield, scalable | Requires careful moisture control |
| Reductive Amination | 4-bromobenzaldehyde + 2-methylpropan-1-amine + reducing agent | Mild conditions, catalytic or stoichiometric reducing agent | Avoids halide reagents | More steps, costlier reagents |
| Catalytic Amination | Halogenated benzyl derivative + amine + catalyst | Transition metal catalyst, controlled temp | Potentially milder conditions | Less common, catalyst cost |
The preparation of N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine is most effectively achieved via nucleophilic substitution of 4-bromobenzyl chloride with 2-methylpropan-1-amine under anhydrous conditions using triethylamine as a base. This method offers a straightforward, high-yielding route suitable for both laboratory and industrial scales. Alternative methods such as reductive amination provide options when halide reagents are less desirable. The choice of method depends on available starting materials, desired purity, and scale of synthesis.
Q & A
Basic: What synthetic strategies are optimal for preparing N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via reductive amination between 4-bromobenzaldehyde and 2-methylpropan-1-amine, followed by purification via column chromatography. Yield optimization can be achieved by:
- Catalyst Selection: Use sodium cyanoborohydride (NaBH3CN) for selective reduction of the imine intermediate under mild acidic conditions (pH 5–6) .
- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance imine formation, while methanol improves borohydride solubility during reduction .
- Temperature Control: Maintain temperatures below 40°C to minimize side reactions like over-reduction or decomposition .
Basic: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- 1H NMR: The benzylic methylene group (CH2 adjacent to the bromophenyl ring) appears as a singlet at δ 3.7–4.0 ppm. The 2-methylpropan-1-amine moiety shows a triplet for the NH group (δ 1.2–1.5 ppm) and a multiplet for the branched methyl groups (δ 0.8–1.1 ppm) .
- 13C NMR: The quaternary carbon attached to bromine resonates at δ 120–125 ppm, while the methyl carbons appear at δ 20–25 ppm .
- Mass Spectrometry (MS): A molecular ion peak at m/z 256 (M+H)+ confirms the molecular formula (C11H16BrN). Fragmentation patterns include loss of the bromophenyl group (m/z 175) and cleavage of the amine backbone .
Advanced: How do halogen substitutions (Br vs. Cl/F) on the phenyl ring influence the compound’s reactivity and biological activity?
Methodological Answer:
Comparative studies with analogs (e.g., N-[(4-chlorophenyl)methyl]- or N-[(4-fluorophenyl)methyl]- derivatives) reveal:
- Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity of the benzylic position, enhancing susceptibility to nucleophilic substitution (e.g., SNAr reactions) .
- Biological Activity: Brominated analogs exhibit higher binding affinity to serotonin receptors (e.g., 5-HT2A) compared to chloro- or fluoro-derivatives, likely due to improved hydrophobic interactions .
- Metabolic Stability: Bromine reduces oxidative metabolism rates in hepatic microsomes compared to fluorine, as shown in in vitro CYP450 assays .
Advanced: What experimental approaches resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in biological assays (e.g., IC50 values) may arise from:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted 4-bromobenzaldehyde (retention time ~8.2 min) can skew results .
- Assay Conditions: Standardize buffer pH (7.4 for receptor binding) and control for serum protein interference (e.g., BSA) in cell-based assays .
- Structural Confirmation: X-ray crystallography (if crystalline) or 2D NMR (NOESY for stereochemical assignment) can rule out isomeric contaminants .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., dopamine D2). Key residues (e.g., Asp114 for hydrogen bonding) inform modifications to the amine or bromophenyl group .
- QSAR Analysis: Correlate logP values with permeability data (e.g., PAMPA assay) to optimize lipophilicity. Bromine’s hydrophobic contribution (π-π stacking) is critical for blood-brain barrier penetration .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Basic: What are common byproducts formed during synthesis, and how are they characterized?
Methodological Answer:
- Imine Intermediate: Detectable via FTIR (C=N stretch at ~1640 cm⁻¹) if reduction is incomplete .
- N-Overalkylation: Formation of tertiary amines (e.g., bis-alkylated products) identified by LC-MS (m/z 331 for di-substituted species) .
- Dehalogenation: Trace Pd contamination from catalysts may cause debromination, detected via GC-MS (loss of 79/81 Br isotope pattern) .
Advanced: What strategies mitigate racemization in chiral analogs of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts during reductive amination to enforce enantioselectivity (>90% ee) .
- Low-Temperature Synthesis: Conduct reactions at –20°C to slow racemization kinetics .
- Chiral HPLC: Employ Daicel Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phase to separate enantiomers and quantify optical purity .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Thermal Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via TLC or HPLC. Degradation products include oxidized amines (detectable by MS) .
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks absorbance shifts (>300 nm) indicative of photodegradation .
- Solution Stability: Phosphate-buffered saline (PBS) at pH 7.4 shows <5% degradation over 72 hours at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
